molecular formula C10H12O2S B13627976 1-(Thiophen-3-yl)hexane-1,3-dione

1-(Thiophen-3-yl)hexane-1,3-dione

Katalognummer: B13627976
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: KBGVKXMIPCWWEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Thiophen-3-yl)hexane-1,3-dione is an organic compound that features a thiophene ring attached to a hexane-1,3-dione moiety Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while hexane-1,3-dione is a diketone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)hexane-1,3-dione typically involves the condensation of thiophene derivatives with hexane-1,3-dione. One common method is the reaction of 3-bromothiophene with hexane-1,3-dione under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Thiophen-3-yl)hexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The diketone moiety can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Hexane-1,3-diol derivatives.

    Substitution: Halogenated thiophene derivatives.

Wirkmechanismus

The mechanism of action of 1-(Thiophen-3-yl)hexane-1,3-dione largely depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Thiophen-3-yl)hexane-1,3-dione is unique due to its specific combination of a thiophene ring and a hexane-1,3-dione moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized materials and in medicinal chemistry research.

Eigenschaften

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

1-thiophen-3-ylhexane-1,3-dione

InChI

InChI=1S/C10H12O2S/c1-2-3-9(11)6-10(12)8-4-5-13-7-8/h4-5,7H,2-3,6H2,1H3

InChI-Schlüssel

KBGVKXMIPCWWEI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)CC(=O)C1=CSC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.